MAO‑A Inhibition: Attenuated Potency Relative to Non‑Hydroxylated 6‑Methylquinoline
3‑Methylquinolin‑7‑ol inhibits human recombinant MAO‑A with an IC₅₀ of 100 µM (1.00E+5 nM) [1]. In contrast, the non‑hydroxylated 6‑methylquinoline (6‑MQ) exhibits a Ki of 23.4 µM against MAO‑A in human brain synaptosomal mitochondria [2]. The 7‑hydroxyl substitution therefore reduces MAO‑A inhibitory potency by approximately 4.3‑fold.
| Evidence Dimension | MAO‑A inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 100 µM (100,000 nM) |
| Comparator Or Baseline | 6‑Methylquinoline (6‑MQ) Ki = 23.4 µM |
| Quantified Difference | ~4.3‑fold lower potency (higher IC₅₀) for 3‑Methylquinolin‑7‑ol |
| Conditions | Target compound: human recombinant MAO‑A expressed in insect cell membranes; Comparator: human brain synaptosomal mitochondria |
Why This Matters
This quantitative difference informs structure-activity relationship (SAR) studies and ensures researchers select the appropriate analog for experiments targeting MAO‑A.
- [1] BindingDB BDBM50450822 / CHEMBL4216610. Affinity data: IC₅₀ = 1.00E+5 nM for human MAO‑A. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450822. View Source
- [2] Naoi M, Takahashi T, Ichinose H, Nagatsu T. J Neurochem. 1988 Apr;50(4):1105-10. PMID: 3346669. Ki = 23.4 ± 1.8 µM for 6‑methylquinoline against MAO‑A. View Source
